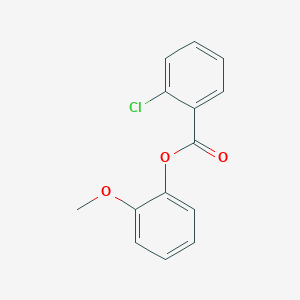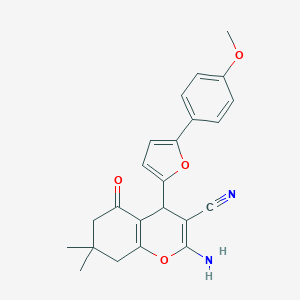
2-Methoxyphenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 2-chlorobenzoate, also known as O-Methyl Salicyloyl Chloride, is a chemical compound with the molecular formula C8H7ClO3. It is a white crystalline solid that is commonly used in organic synthesis. This compound is widely used in the pharmaceutical industry, agrochemical industry, and other chemical industries.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenyl 2-chlorobenzoate is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase, this compound reduces the production of prostaglandins and, therefore, reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. It reduces inflammation by inhibiting the production of prostaglandins. It reduces pain by blocking the transmission of pain signals to the brain. It reduces fever by acting on the hypothalamus, which is responsible for regulating body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyphenyl 2-chlorobenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is stable and can be stored for a long time. It is also relatively cheap. However, it has some limitations. It is toxic and can cause skin and eye irritation. It should be handled with care and stored in a well-ventilated area. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-Methoxyphenyl 2-chlorobenzoate. One possible direction is to investigate its potential as an antifungal and antibacterial agent. Another direction is to explore its potential as an anti-tumor agent. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the toxicity of this compound should be further investigated to ensure its safe use in various applications.
Conclusion:
This compound is a widely used chemical compound with various scientific research applications. It has anti-inflammatory, analgesic, and antipyretic properties and is used in the synthesis of various biologically active compounds. It has advantages for lab experiments but also has some limitations and should be handled with care. Further research is needed to explore its potential in various applications and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-Methoxyphenyl 2-chlorobenzoate involves the reaction between O-methyl salicylic acid and thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine, and produces this compound as the final product. The reaction can be represented as follows:
This compound Salicylic Acid + Thionyl Chloride + Pyridine → this compound + Hydrogen Chloride
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl 2-chlorobenzoate has various scientific research applications. It is used as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of salicyloyl-β-D-glucopyranoside, which has anti-inflammatory and anti-tumor properties. It is also used in the synthesis of 2-(2-methoxyphenyl)benzo[b]thiophene, which has antifungal and antibacterial properties.
Eigenschaften
Molekularformel |
C14H11ClO3 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3 |
InChI-Schlüssel |
PEIYYNSPTJHVPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)


![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

